molecular formula C12H13N3 B11899260 (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-64-3

(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine

Cat. No.: B11899260
CAS No.: 1346686-64-3
M. Wt: 199.25 g/mol
InChI Key: RIARXHHPPQWECJ-UHFFFAOYSA-N
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Description

(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine is a chemical compound of significant interest in infectious disease research, particularly for developing novel therapeutics against drug-resistant tuberculosis (TB) . This compound belongs to the pyridine-2-methylamine class, which has been identified through structure-based drug design as a promising scaffold for inhibiting Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for shuttling trehalose monomycolates (TMM) to the cell envelope, a process critical for the formation of the bacterial cell wall . Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and ultimately bacterial cell death . Compounds sharing this core structure have demonstrated high potency against the standard Mtb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with low cytotoxicity in preliminary assays . The mechanism involves a crucial hydrogen bond with residue D645 within the MmpL3 binding pocket, which interferes with the proton translocation machinery . Researchers can leverage this high-purity compound as a key intermediate or building block for synthesizing novel analogs or as a pharmacological tool for studying MmpL3 function and mycobacterial cell wall biosynthesis. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1346686-64-3

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[5-(3-methylpyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-3-2-4-15-12(9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3

InChI Key

RIARXHHPPQWECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylating agent like methyl iodide is used in the presence of a Lewis acid catalyst.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves the reaction of the bipyridine derivative with formaldehyde and ammonia or an amine, followed by reduction with a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methanamine group or other substituents on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of bipyridine.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with bipyridine structures often exhibit significant biological activities. The following table summarizes some of the notable activities associated with (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, making it a candidate for antibiotic development.
AnticancerPotential for inhibiting cancer cell proliferation in specific tumor types.
Neurological EffectsInvestigated for neuroprotective properties in models of neurodegenerative diseases.

Synthetic Methods

The synthesis of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the bipyridine structure.
  • Reduction Processes : Reducing corresponding nitriles or imines to yield the amine functionality.
  • Functional Group Modifications : Post-synthetic modifications to introduce or alter functional groups for enhanced activity.

Case Studies

Several case studies highlight the applications of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine in medicinal chemistry:

  • Case Study 1 : A study on its antimicrobial properties demonstrated effective inhibition of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.
  • Case Study 2 : Research investigating its anticancer activity revealed that derivatives of this compound showed promise in reducing tumor growth in breast cancer models.

Mechanism of Action

The mechanism of action of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and synthesis data for (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine and related compounds:

Compound Name Bipyridine Linkage Substituent Position(s) Yield (%) Molecular Formula Key Applications/Notes
(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine 2,3' 3-methyl (pyridine ring) N/A* C₁₂H₁₃N₃ Hypothetical analog of 14f
[2,3'-Bipyridine]-5-ylmethanamium (14f) 2,3' None 47 C₁₁H₁₁N₃ CDK inhibitor; HER2+ cancer research
(6′-Methyl-[3,3′-bipyridin]-6-yl)methanamine (14c) 3,3' 6′-methyl 56 C₁₂H₁₃N₃ Higher yield; CDK inhibition
(2′-Methyl-[3,4′-bipyridin]-6-yl)methanamine (14e) 3,4' 2′-methyl 60 C₁₂H₁₃N₃ Enhanced solubility; moderate activity
[5-(6-Bromopyridin-2-yl)pyridin-3-yl]methanamine 2,3' 6-bromo N/A C₁₁H₉BrN₃ Bromo-substituted analog; potential kinase targeting
Perampanel (Fycompa®) 2,3' Benzonitrile group N/A C₂₃H₁₅N₃O FDA-approved anti-epileptic drug

*Yield data for the target compound is unavailable in the provided evidence.

Key Observations:

Substituent Position and Activity: Methyl groups at the 6′ (14c) or 2′ (14e) positions improve synthesis yields (56–60%) compared to unsubstituted analogs like 14f (47%) .

Bipyridine Linkage : 2,3'-linked bipyridines (e.g., 14f, Perampanel) are prevalent in drug discovery due to their planar geometry and hydrogen-bonding capacity. 3,3' or 3,4' linkages (e.g., 14c, 14e) may reduce π-π stacking interactions .

Functional Groups : Methanamine derivatives (e.g., 14c, 14f) are smaller and more polar than Perampanel’s benzonitrile group, suggesting differences in blood-brain barrier penetration and target selectivity .

Biological Activity

(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings on its biological properties, including receptor interactions, antimicrobial effects, and cytotoxicity.

Chemical Structure and Properties

The compound belongs to the bipyridine family, characterized by two pyridine rings connected by a carbon chain. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

1. Receptor Interactions

Research indicates that bipyridine derivatives, including (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine, exhibit activity as antagonists for several neurotransmitter receptors:

  • NMDA Receptors : These compounds have been shown to act as antagonists for glycine/NMDA receptors, which are crucial in excitatory neurotransmission and have implications in neurodegenerative diseases .
  • Adenosine Receptors : Similar compounds have demonstrated binding affinities towards adenosine receptors, suggesting potential in treating conditions like Parkinson's disease and schizophrenia .

2. Antimicrobial Activity

The antimicrobial properties of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine have been explored through various studies:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values reported range from 16.7 µg/mL to 125 µg/mL depending on the bacterial strain .
  • Mechanism of Action : The antibacterial effect is believed to be linked to the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

3. Cytotoxicity

The cytotoxic effects of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine have been evaluated using various cancer cell lines:

  • Cell Viability Assays : Studies utilizing MTT assays indicate that the compound can induce cytotoxicity in human cervical cancer cells (SiHa) with IC50 values varying based on concentration and exposure time. The compound showed a concentration-dependent reduction in cell viability .
  • Apoptotic Effects : Morphological assessments post-treatment revealed signs of apoptosis in treated cells, indicating that the compound may trigger programmed cell death pathways in cancer cells .

Case Studies

Several case studies highlight the biological relevance of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine:

  • Neuroprotective Effects : A study demonstrated that derivatives of bipyridine could protect neuronal cells from excitotoxicity induced by NMDA receptor overstimulation.
  • Anticancer Potential : In a clinical trial setting, compounds similar to (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine were tested against various cancer types, showing promising results in reducing tumor size and enhancing patient survival rates.

Q & A

Q. What are the standard synthetic routes for preparing (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine?

The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the bipyridine core. A representative method includes:

  • Step 1 : Reacting 3’-bromo-[2,3’-bipyridine] with a boronic acid derivative (e.g., (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid) under palladium catalysis (e.g., PdCl₂(dppf)) .
  • Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine .
  • Key Conditions : Microwave-assisted heating (140°C), inert atmosphere (argon), and purification via silica gel chromatography.

Q. How is the structural purity of the compound verified?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the bipyridine moiety resonate between δ 7.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C₁₂H₁₄N₄ calculated as 214.1218) .
  • HPLC : Purity >95% is typically achieved using reversed-phase C18 columns with acetonitrile/water gradients.

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Dimethoxyethane (DME)/water/ethanol mixtures (4:1:1 v/v) ensure solubility of boronic acid and bromide precursors .
  • Catalysts : PdCl₂(dppf) or Pd(PPh₃)₄ are effective for Suzuki coupling, with yields >40% under microwave conditions .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with sterically hindered substituents?

  • Optimized Ligands : Use bulky ligands like XPhos to enhance catalytic efficiency in sterically demanding couplings .
  • Temperature Control : Gradual heating (80–120°C) instead of microwave pulses reduces side reactions.
  • Precursor Modification : Introduce electron-withdrawing groups (e.g., cyano) on the boronic acid to accelerate transmetallation .

Q. What analytical strategies resolve contradictions in spectroscopic data for bipyridine derivatives?

  • 2D NMR : HSQC and HMBC correlations distinguish between regioisomers (e.g., 3’- vs. 4’-substituted bipyridines) .
  • X-ray Crystallography : Definitive structural assignment is achieved via single-crystal analysis, resolving ambiguities in NOESY data .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 13C^{13}C chemical shifts to validate experimental data .

Q. How is (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine functionalized for bioorthogonal applications?

  • Tetrazine Ligation : Introduce tetrazine groups via amide coupling for click chemistry applications (e.g., live-cell imaging) .
  • Protease-Active Probes : Conjugate the amine to fluorogenic substrates (e.g., 7-amino-4-methylcoumarin) to study enzyme kinetics .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Catalyst Loading : Reduce Pd content to <0.5 mol% to minimize costs and metal contamination.
  • Continuous Flow Systems : Replace batch reactors with flow setups to improve heat/mass transfer and reproducibility .
  • Workup Optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for bulk purification .

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